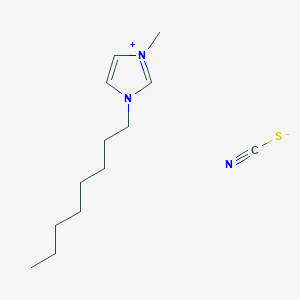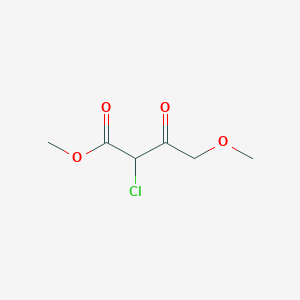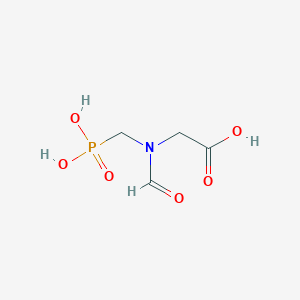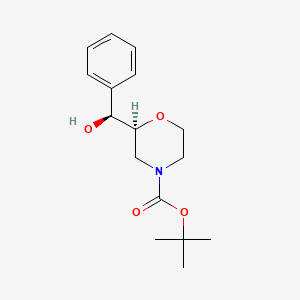
1-octyl-3-MethyliMidazoliuM thiocyanate
Übersicht
Beschreibung
1-Octyl-3-Methylimidazolium Thiocyanate is an ionic liquid composed of the 1-octyl-3-methylimidazolium cation and the thiocyanate anion. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. They are known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These characteristics make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octyl-3-Methylimidazolium Thiocyanate can be synthesized through a metathesis reaction. One common method involves the reaction of 1-octyl-3-methylimidazolium bromide with a thiocyanate salt, such as potassium thiocyanate, in an aqueous medium. The reaction typically proceeds as follows: [ \text{[C}_8\text{mim][Br]} + \text{KSCN} \rightarrow \text{[C}_8\text{mim][SCN]} + \text{KBr} ] The reaction mixture is stirred at room temperature, and the product is extracted using an organic solvent, followed by purification steps such as washing and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then subjected to purification processes, including distillation and crystallization, to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octyl-3-Methylimidazolium Thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate anion can be oxidized to form thiocyanogen or other sulfur-containing compounds.
Substitution: The imidazolium cation can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Products include thiocyanogen and other sulfur-containing compounds.
Substitution: Products vary depending on the nucleophile used but can include substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1-Octyl-3-Methylimidazolium Thiocyanate has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biomolecular studies, including protein folding and enzyme stabilization.
Medicine: Research is ongoing into its use as a drug delivery medium and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-octyl-3-methylimidazolium thiocyanate involves its ability to interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. The imidazolium cation can insert into lipid bilayers, affecting membrane properties and potentially disrupting cellular processes . The thiocyanate anion can participate in redox reactions, influencing the oxidative state of the environment.
Vergleich Mit ähnlichen Verbindungen
1-Octyl-3-Methylimidazolium Thiocyanate can be compared with other imidazolium-based ionic liquids such as:
1-Ethyl-3-Methylimidazolium Thiocyanate: Similar in structure but with a shorter alkyl chain, leading to different solvation and thermal properties.
1-Butyl-3-Methylimidazolium Thiocyanate: Used in similar applications but with variations in viscosity and conductivity.
1-Octyl-3-Methylimidazolium Bromide: Shares the same cation but with a different anion, affecting its reactivity and solubility.
These comparisons highlight the unique properties of this compound, such as its specific solvation abilities and thermal stability, making it suitable for specialized applications.
Eigenschaften
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.CHNS/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1-3/h10-12H,3-9H2,1-2H3;3H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERYPLVSMOTOM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-oxo-4-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B3287635.png)
![3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B3287648.png)
![ethyl 4-{[4-(2-methylphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B3287656.png)
![N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B3287661.png)
![8-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B3287672.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3287695.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)

![5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3287717.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-](/img/structure/B3287750.png)

